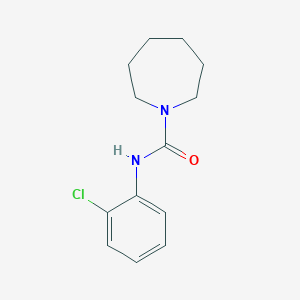![molecular formula C14H19NOS B7506385 [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone, also known as MMMP, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. MMMP belongs to a class of compounds known as piperidinylmethanones, which have been found to exhibit various pharmacological activities.
作用機序
The exact mechanism of action of [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and dopaminergic systems. [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone has been found to have various biochemical and physiological effects, including modulation of neurotransmitter levels, inhibition of oxidative stress, and reduction of inflammation. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone is its broad range of pharmacological activities, which makes it a promising candidate for the treatment of various neurological disorders. However, one limitation is its poor solubility in water, which may affect its bioavailability and limit its use in some experiments.
将来の方向性
There are several future directions for research on [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone. One direction is to further investigate its mechanism of action and how it interacts with various neurotransmitter systems in the brain. Another direction is to study its potential as a treatment for other neurological disorders, such as epilepsy and depression. Additionally, research can be conducted to optimize its synthesis method and improve its solubility for better bioavailability. Overall, [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone shows great potential for further research and development as a therapeutic agent for neurological disorders.
合成法
The synthesis of [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone involves the reaction of 3-(methylthio)benzaldehyde with piperidine and formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.
科学的研究の応用
[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone has been found to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. [3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone has been tested in vitro and in vivo, and has shown promising results in animal models.
特性
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-17-11-12-6-5-7-13(10-12)14(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFWHXRKOIIWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

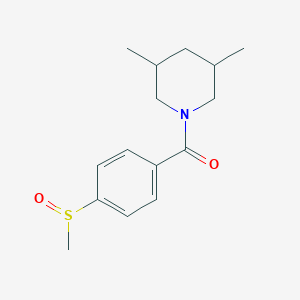
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
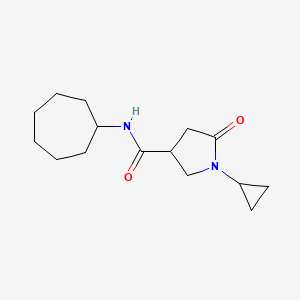
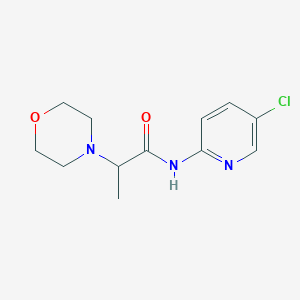
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
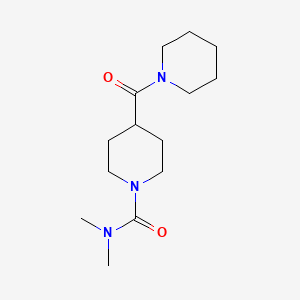
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)
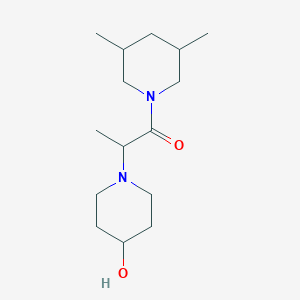

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)
